Structural Differentiation: Tetrahydrofuran‑2‑carbonyl vs. Furan‑2‑carbonyl at the Indoline N‑1 Position
The target compound bears a tetrahydrofuran‑2‑carbonyl (THF‑carbonyl) substituent at the indoline N‑1 position, whereas the closest commercially cataloged analog, N‑(1‑(furan‑2‑carbonyl)indolin‑6‑yl)‑1‑phenylmethanesulfonamide (CAS 1040661‑97‑9), carries an aromatic furan‑2‑carbonyl group . The THF ring introduces a chiral center (carbon‑2 of the oxolane), creating the possibility of enantiomer‑specific pharmacology that is absent in the planar furan analog. Although no head‑to‑head biological comparison has been published, the structural distinction provides a rational basis for differential target engagement [1].
| Evidence Dimension | N‑1 heterocyclic carbonyl substituent identity |
|---|---|
| Target Compound Data | Tetrahydrofuran‑2‑carbonyl (saturated, chiral oxolane) |
| Comparator Or Baseline | Furan‑2‑carbonyl (aromatic, planar furan; CAS 1040661‑97‑9) |
| Quantified Difference | Not available – no quantitative comparative biological data located in the open literature |
| Conditions | Structural comparison based on published IUPAC names and CAS registry records |
Why This Matters
The chiral, saturated THF‑carbonyl group may confer different conformational preferences and hydrogen‑bonding capacity compared to the aromatic furan analog, potentially affecting target binding kinetics and selectivity in ways that cannot be predicted without experimental data.
- [1] Bischoff, H. et al. Indolin phenylsulfonamide derivatives. US Patent Application Publication US 2006/0100230 A1, May 11, 2006. View Source
